N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to a class of thioacetamide derivatives featuring a thieno[2,3-d]pyrimidin-4-one core. Key structural elements include:
- Thioether linkage (-S-): Connects the pyrimidinone core to the acetamide moiety, offering conformational flexibility and redox sensitivity .
- N-(4-Ethoxyphenyl)acetamide: The 4-ethoxy substituent on the phenyl ring introduces electron-donating effects, which may impact solubility and metabolic stability compared to halogenated or alkylated analogs .
Properties
CAS No. |
335399-50-3 |
|---|---|
Molecular Formula |
C20H23N3O3S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23-19(25)17-12(3)13(4)28-18(17)22-20(23)27-11-16(24)21-14-7-9-15(10-8-14)26-6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24) |
InChI Key |
QRYPKWAYRQOFLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OCC)SC(=C2C)C |
Origin of Product |
United States |
Biological Activity
N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that belongs to the thieno[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O3S2. The compound features a thieno[2,3-d]pyrimidine core with an ethoxy-substituted phenyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3S2 |
| Molar Mass | 429.55 g/mol |
| Chemical Class | Thieno[2,3-d]pyrimidine |
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against various bacterial strains in vitro. This activity is attributed to its unique structural components that enhance interaction with bacterial targets.
Antitumor Properties
Studies have suggested that compounds within the thieno[2,3-d]pyrimidine class possess antitumor activities. Preliminary data indicate that this compound may inhibit tumor cell proliferation through mechanisms that are yet to be fully elucidated but may involve interference with cellular signaling pathways.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzyme Activity : It may act as an inhibitor of specific enzymes involved in bacterial metabolism or tumor cell proliferation.
- Modulation of Cell Signaling : The compound could interfere with signaling pathways critical for cell survival and growth.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that N-(4-Ethoxyphenyl)-2-thioacetamide exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used in treatment.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 - Antitumor Activity Assessment : In vitro assays on cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of exposure.
Chemical Reactions Analysis
Reactivity Patterns
The compound undergoes reactions typical of thioether and amide functionalities:
Hydrolysis
-
Amide hydrolysis : Cleavage of the acetamide group under acidic or basic conditions, yielding carboxylic acid derivatives.
-
Thioether hydrolysis : Potential conversion to sulfonic acids or disulfides under strong oxidizing conditions.
Substitution Reactions
-
Nucleophilic aromatic substitution : The thienopyrimidine core may undergo substitution at reactive positions (e.g., para to heteroatoms) using halogenating agents.
-
Alkylation/alkylation : Ethoxyphenyl substituents could participate in alkylation reactions under appropriate conditions.
Oxidation/Reduction
-
Sulfur oxidation : The thioether group may oxidize to sulfoxides or sulfones, altering biological activity.
-
Reduction of carbonyl groups : The 4-oxo moiety in the pyrimidine ring could be reduced to hydroxyl or amino derivatives.
Analytical Characterization
The compound’s structure and purity are confirmed via:
Spectroscopic data (e.g., infrared absorption for amide N-H stretches) further validate functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to derivatives with modifications in the phenylacetamide or pyrimidinone regions (Table 1).
Physicochemical and Spectral Properties
- NMR Profiles: The 4-ethoxyphenyl group in the target compound would show distinct aromatic proton signals (δ 6.8–7.3 ppm) and an ethoxy methylene peak (δ ~4.0 ppm), differing from chlorophenyl (δ 7.4–7.6 ppm) or isopropylphenyl analogs (δ 1.2–1.3 ppm for -CH(CH₃)₂) . Thieno[2,3-d]pyrimidinone protons (e.g., H-5 and H-6) exhibit consistent shifts (δ 2.1–2.5 ppm for methyl groups), confirming core stability across analogs .
- Melting Points: Derivatives with polar substituents (e.g., 4-chlorophenyl, mp ~230°C ) generally exhibit higher melting points than nonpolar analogs (e.g., p-tolyl, mp ~224°C ), correlating with crystal packing efficiency .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis routes are critical. For example, highlights that reaction conditions (temperature, solvent selection, catalyst use) significantly impact yield. Optimize thioacetamide coupling by using anhydrous DMF as a solvent at 60–80°C, with triethylamine as a base to enhance nucleophilic substitution efficiency . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography. reports yields up to 80% for analogous compounds using similar protocols .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Combine 1H NMR (DMSO-d6, δ 10.10–12.50 ppm for NHCO and aromatic protons) and LC-MS (m/z ~485–500 [M+H]+) for primary confirmation, as demonstrated in and for related thieno[2,3-d]pyrimidin derivatives . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% (e.g., : C 45.36% found vs. 45.29% calculated) .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Use DMSO as a primary solvent (≤1% v/v in assays) due to the compound’s hydrophobic thieno[2,3-d]pyrimidin core. For aqueous buffers, employ co-solvents like PEG-400 or β-cyclodextrin inclusion complexes, as suggested in for structurally similar molecules .
Advanced Research Questions
Q. What reaction mechanisms underpin the thioether bond formation in this compound?
- Methodological Answer : The thioether linkage arises via nucleophilic substitution (SN2) between a thiolate anion (from 3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-thiol) and α-chloroacetamide derivatives. supports this mechanism for analogous thienopyrimidine syntheses, where K₂CO₃ in DMF generates the thiolate intermediate . Kinetic studies (e.g., variable-temperature NMR) can confirm transition states .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer : Systematically modify substituents:
- Ethoxyphenyl group : Replace with electron-withdrawing groups (e.g., nitro, ) to modulate receptor binding .
- Thienopyrimidin core : Introduce halogens (Cl, F) at the 5/6 positions to improve metabolic stability, as seen in and .
- Thioacetamide linker : Replace sulfur with selenium (isosteric substitution) to assess redox activity impacts .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assays using:
- Cell lines : Use isogenic pairs (e.g., wild-type vs. kinase-deficient) to isolate target-specific effects.
- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions.
- Data normalization : Express activity as % inhibition relative to vehicle controls, as in for pyrimidoindole derivatives .
Q. How can crystallographic data inform molecular docking studies for target identification?
- Methodological Answer : Solve the crystal structure (X-ray diffraction, 0.8–1.0 Å resolution) to define bond angles and torsional constraints. provides a template for pyrimidine-containing acetamides, where hydrogen bonding between NHCO and kinase active sites was critical . Use software like AutoDock Vina with flexible side-chain sampling for docking simulations .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer : Store lyophilized samples at −80°C under argon. For solution stability, use pH 7.4 phosphate buffer with 0.01% EDTA to chelate metal ions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 30 days, as in for pyrazolo-pyridazin derivatives .
Q. How can regioselectivity issues in multi-step syntheses be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
